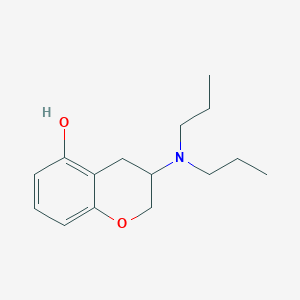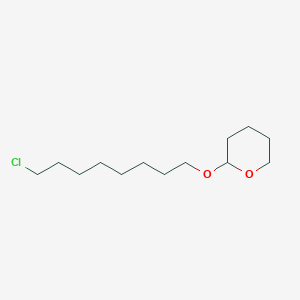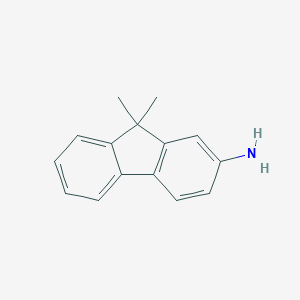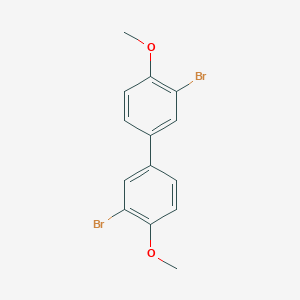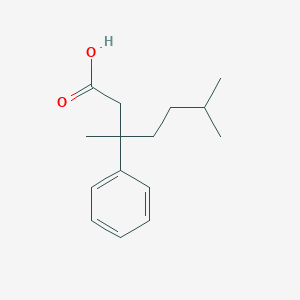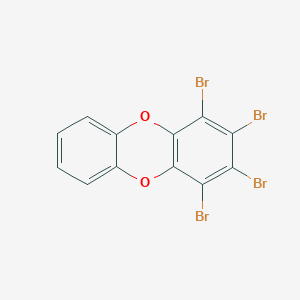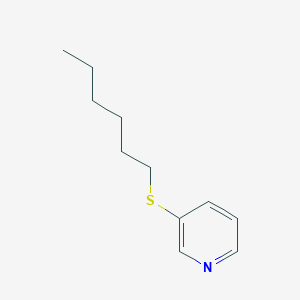
Pyridine, 3-(hexylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(hexylsulfanyl)pyridine and is a thioether derivative of pyridine. It has a molecular formula of C11H17NS and a molecular weight of 191.32 g/mol.
Mécanisme D'action
The mechanism of action of pyridine, 3-(hexylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then interact with other molecules, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(hexylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pyridine, 3-(hexylthio)- in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand in coordination chemistry. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of pyridine, 3-(hexylthio)-. One potential area of research is the development of new complexes with metal ions for use in catalysis and material science. Another area of research is the study of the compound's potential applications in medicine, such as in the treatment of cancer and bacterial infections. Additionally, the compound's antioxidant properties could be further explored for their potential applications in the food and cosmetic industries.
Méthodes De Synthèse
The synthesis of pyridine, 3-(hexylthio)- can be achieved through several methods. One of the most common methods is the reaction between pyridine and hexanethiol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through the purification process. Another method involves the reaction of pyridine with hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with sulfur.
Applications De Recherche Scientifique
Pyridine, 3-(hexylthio)- has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis, electrochemistry, and material science.
Propriétés
Numéro CAS |
100056-23-3 |
|---|---|
Nom du produit |
Pyridine, 3-(hexylthio)- |
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
3-hexylsulfanylpyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3 |
Clé InChI |
LBVMXEAJOWVKQI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=CN=CC=C1 |
SMILES canonique |
CCCCCCSC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-(hexylthio)- (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
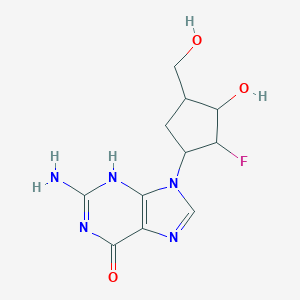
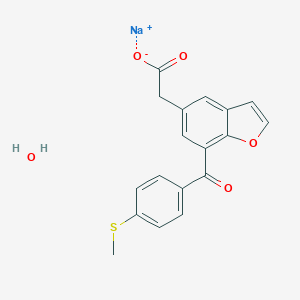
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
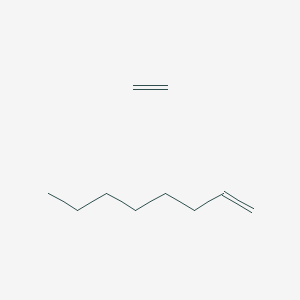
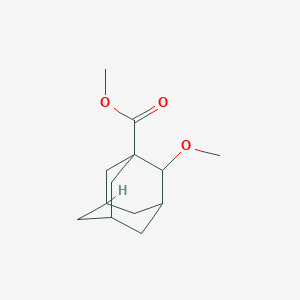
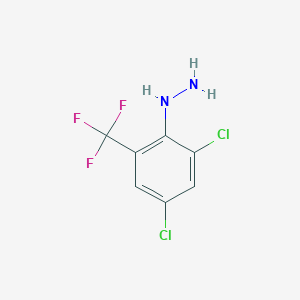
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
